3-Benzyl-8-hydroxy-2-methylquinazolin-4-one
Description
3-Benzyl-8-hydroxy-2-methylquinazolin-4-one is a quinazolinone derivative characterized by a benzyl substituent at position 3, a hydroxyl group at position 8, and a methyl group at position 2. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, widely studied for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and antihistaminic properties .
Properties
IUPAC Name |
3-benzyl-8-hydroxy-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-15-13(8-5-9-14(15)19)16(20)18(11)10-12-6-3-2-4-7-12/h2-9,19H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHXZFXNCLEFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O)C(=O)N1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
H₂O₂-Mediated Oxidative Cyclization
A radical-based method using dimethyl sulfoxide (DMSO) as a methylene donor and H₂O₂ as an oxidant enables efficient quinazolinone formation. For example, 2-amino-N-methylbenzamide reacts with DMSO under H₂O₂ (30% aqueous) at 150°C for 20 hours, yielding N-methylquinazolin-4(3H)-one in 70% yield. This method’s versatility is demonstrated by its adaptation to synthesize 3-(2-carboxyphenyl)-4(3H)-quinazolinone, an anti-endotoxic agent. Key advantages include:
-
Green oxidant : H₂O₂ minimizes toxic byproducts.
-
Atom economy : DMSO serves as a one-carbon synthon.
-
Functional group tolerance : Hydroxyl and benzyl groups remain stable under radical conditions.
Introducing the 8-Hydroxy Substituent
The 8-hydroxy group necessitates ortho-directing strategies during cyclization or post-synthetic modification.
Protected Hydroxyl Group Approach
A patent describes synthesizing 8-methoxy-2-methylquinazolin-4(3H)-one from 2-amino-3-methoxybenzamide via base-mediated cyclization (2% NaOH, 25°C, 12 hours), followed by acid-neutralization to yield the crystalline product. Demethylation using HBr/acetic acid could subsequently generate the 8-hydroxy derivative. Challenges include:
-
Selective deprotection : Avoiding over-oxidation of the quinazolinone core.
-
Solubility issues : Polar solvents like DMF enhance reaction homogeneity.
Functionalization at the 3-Position: Benzylation Strategies
Introducing the 3-benzyl group requires nucleophilic substitution or transition-metal catalysis.
Base-Promoted SNAr Reactions
A transition-metal-free method employs 2-fluoro-N-methylbenzamide and benzamide derivatives in DMSO with Cs₂CO₃ (135°C, 24 hours), achieving 70% yield for 3-methyl-2-phenylquinazolin-4(3H)-one. Adapting this to 3-benzylation would involve:
Table 1: Comparative Analysis of Benzylation Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone,3-benzyl-8-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst, alkylating agents under basic conditions, and nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones. Substitution reactions can lead to various substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
4(3H)-Quinazolinone,3-benzyl-8-hydroxy-2-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone,3-benzyl-8-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and cancer progression. The compound binds to the active site of the enzyme, leading to conformational changes that inhibit its activity. This results in the accumulation of acetylated histones, which can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Functional Group Impact
8-Hydroxy vs. 8-Methoxy/Benzyloxy :
The hydroxyl group in this compound increases polarity and hydrogen-bonding capacity compared to methoxy () or benzyloxy () groups. This may enhance solubility but reduce membrane permeability. Methoxy and benzyloxy substituents, being bulkier and more lipophilic, improve blood-brain barrier penetration, as seen in anticonvulsant analogues .3-Benzyl vs. 2-Methylphenyl/Triazole :
The benzyl group at position 3 provides moderate steric bulk, favoring interactions with hydrophobic enzyme pockets. In contrast, triazole-fused derivatives () exhibit enhanced rigidity and π-π stacking, critical for H1-antihistaminic activity .- 2-Methyl vs.
Pharmacological and Crystallographic Insights
Antimicrobial Activity :
The sulfanylidene derivative () demonstrated marked antimicrobial efficacy, attributed to sulfur’s nucleophilic reactivity. The target compound’s hydroxyl group may similarly interact with microbial enzymes but requires empirical validation .Anticonvulsant Activity :
The benzyloxy-substituted analogue () showed potent anticonvulsant effects, likely due to enhanced lipophilicity and CNS penetration. The hydroxyl group in the target compound may limit this activity unless formulated for improved bioavailability .- Crystallographic Data: Structural studies () reveal that substituent orientation impacts molecular packing. For example, the benzyl group in 3-Benzyl-8-methoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one forms a 78.1° dihedral angle with the quinazolinone core, influencing dimerization via N–H⋯S hydrogen bonds .
Key Research Findings and Gaps
- highlights triazoloquinazolinones as potent antihistamines, suggesting that fusion with triazole rings improves receptor binding. However, the target compound’s simpler structure may offer synthetic advantages .
- and emphasize the role of crystallography in understanding substituent effects, but direct structural data for this compound are lacking. Future studies should prioritize X-ray diffraction or NMR analyses.
- Functional potency in benzoquinazolinones () correlates with bulky 3-substituents, suggesting that the benzyl group in the target compound may strike a balance between potency and solubility .
Biological Activity
3-Benzyl-8-hydroxy-2-methylquinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be depicted as follows:
The synthesis typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives, which are then treated with acetic anhydride under reflux conditions to yield the desired quinazolinone derivative .
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies show that this compound effectively reduces biofilm formation and virulence factor production in Pseudomonas aeruginosa, a common pathogen associated with cystic fibrosis .
| Compound | Biofilm Reduction (%) | Concentration (µM) |
|---|---|---|
| This compound | 58% | 50 |
This compound acts as a modulator of the PqsR system, impacting the production of pyocyanin and other virulence factors without significantly affecting cell viability .
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. It inhibits several protein kinases involved in cancer progression, such as CDK2 and HER2. In vitro studies have shown that it exhibits potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Kinase Target | IC50 (µM) |
|---|---|
| CDK2 | 0.173 |
| HER2 | 0.079 |
These results indicate that this compound may serve as a lead compound for developing anticancer agents .
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. The mechanism involves inhibition of histone deacetylases (HDACs), leading to an accumulation of acetylated histones that can induce apoptosis in inflammatory cells .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to the active sites of various enzymes, including HDACs and tyrosine kinases, leading to conformational changes that inhibit their activity.
- Modulation of Signaling Pathways : It affects signaling pathways related to cell proliferation and apoptosis, making it a valuable candidate for therapeutic applications.
Case Studies
Recent studies have highlighted the efficacy of quinazolinone derivatives in clinical settings:
- Cystic Fibrosis Treatment : A study demonstrated that compounds similar to this compound significantly reduced virulence factors in Pseudomonas aeruginosa strains isolated from cystic fibrosis patients, suggesting potential as adjunct therapies .
- Cancer Cell Line Evaluation : In vitro assays showed that this compound effectively inhibited growth in multiple cancer cell lines with minimal cytotoxicity to normal cells, indicating its selective action against malignant cells .
Q & A
Basic: What are the recommended synthetic pathways for 3-Benzyl-8-hydroxy-2-methylquinazolin-4-one, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step procedures, including cyclization and substitution reactions. For example, quinazolinone derivatives are often synthesized via condensation of anthranilic acid derivatives with benzylamines or via nucleophilic substitution at the 3-position of the quinazolinone core. Key parameters for optimization include:
- Temperature : Controlled heating (80–120°C) to avoid side reactions like over-oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol/water mixtures improve yield in hydrolysis steps .
- Catalysts : Use of K₂CO₃ or NaH as bases to deprotonate intermediates .
Validate purity via HPLC (C18 columns, acetonitrile/water gradient) and NMR (characteristic peaks: δ 8.1–8.3 ppm for aromatic protons, δ 4.5–5.0 ppm for benzyl-CH₂) .
Advanced: How can crystallographic data resolve contradictions in proposed molecular configurations of this compound?
Answer:
Crystallographic analysis using SHELXT/SHELXL can resolve ambiguities in stereochemistry and substituent positioning. For example:
- Torsion angles : Measure dihedral angles between the benzyl group and quinazolinone core to confirm spatial orientation .
- Hydrogen bonding : Identify intermolecular interactions (e.g., O–H···N bonds involving the 8-hydroxy group) that stabilize the crystal lattice .
- Validation metrics : Cross-check R-factors (<5%) and electron density maps to detect disordered regions .
Contradictions in NMR data (e.g., unexpected coupling constants) can be reconciled with XRD-derived bond distances .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the quinazolinone core (e.g., C4=O at ~165 ppm in ¹³C NMR) and benzyl group (δ 3.8–4.2 ppm for CH₂ in ¹H NMR) .
- FT-IR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl (O–H stretch at ~3200 cm⁻¹) groups .
- UV-Vis : Monitor π→π* transitions (λmax ~260–280 nm) for purity assessment .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
Answer:
- Core modifications : Introduce substituents at the 2-methyl or 3-benzyl positions to assess impact on bioactivity (e.g., anti-convulsant activity in related quinazolinones ).
- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase targets), and membrane permeability (Caco-2 cells).
- Computational modeling : Perform docking studies with proteins (e.g., GABA receptors) using software like AutoDock Vina to predict binding modes .
Basic: What are the common impurities in synthesized this compound, and how are they quantified?
Answer:
- By-products : Unreacted starting materials (e.g., anthranilic acid derivatives) or over-oxidized quinazolinones.
- Analytical methods :
- HPLC-MS : Detect impurities at trace levels (<0.1%) using reverse-phase columns .
- TLC : Monitor reaction progress (silica gel GF254, ethyl acetate/hexane eluent) .
Advanced: How can conflicting solubility data across studies be systematically addressed?
Answer:
- Standardized protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method for equilibrium solubility measurements.
- Temperature control : Conduct assays at 25°C and 37°C to account for thermal effects .
- Co-solvent studies : Apply the Higuchi-Crowell model to predict solubility in binary solvent systems (e.g., DMSO/water) .
Basic: What crystallographic databases or software are essential for structural analysis?
Answer:
- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL) of single-crystal data .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous quinazolinones (e.g., CSD entry XOYPIA for 8-benzyloxy derivatives ).
Advanced: How can synthetic routes be adapted to isotope-labeled analogs for pharmacokinetic studies?
Answer:
- Deuterium labeling : Replace 2-methyl with CD₃ via Pd-catalyzed H/D exchange .
- ¹³C incorporation : Use ¹³C-enriched benzyl chloride in the substitution step .
- Validation : Confirm isotopic purity via LC-HRMS and ²H NMR .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Degradation pathways : Hydrolysis of the 4-ketone group under acidic/alkaline conditions .
- Storage conditions : Protect from light (amber vials), store at –20°C under nitrogen atmosphere .
- Stability-indicating assays : Monitor via HPLC at t = 0, 3, 6 months .
Advanced: How can computational methods predict metabolic pathways and toxicity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
